molecular formula C21H26N2O3 B2662673 8-[3-(1-乙酰-哌啶-4-基)-丙酰基]-1,2,5,6-四氢-吡咯并[3,2,1-ij]喹啉-4-酮 CAS No. 215040-77-0

8-[3-(1-乙酰-哌啶-4-基)-丙酰基]-1,2,5,6-四氢-吡咯并[3,2,1-ij]喹啉-4-酮

货号: B2662673
CAS 编号: 215040-77-0
分子量: 354.45
InChI 键: UETBGGGMWJBWLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one” is a chemical with the CAS Number: 215040-77-0. It has a molecular weight of 354.45 and its IUPAC name is 8-(3-(1-acetylpiperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one .


Synthesis Analysis

The synthesis of piperidone derivatives, such as this compound, often involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 . This indicates the molecular structure of the compound.

科学研究应用

神经药理学与认知增强

研究表明了对调节 AMPA 受体的化合物感兴趣,因为它们在治疗认知障碍和增强认知功能方面具有潜力。例如,已研究过安帕激增剂 CX516(L-(喹喔啉-6-基羰基)哌啶)对认知能力和治疗精神分裂症的影响,尽管结果表明作为单一药物在改善已测试剂量的精神病或认知方面疗效有限(Marenco 等,2002)。该研究领域探索了类似化合物在增强突触反应和潜在改善记忆力和认知功能方面的应用。

抗凝和血液透析

对 MD 805 等抗凝剂的研究((2R,4R)4-甲基-1-[N α-(3-甲基-1,2,3,4-四氢-8-喹啉磺酰)L-精氨酰]-2-哌啶羧酸一水合物)突出了相关化合物在接受血液透析患者的治疗潜力。MD 805 表现出稳定的抗凝血酶作用,且不会因血小板活化而导致释放的蛋白质显著增加,这表明其可用于血液透析患者的维持抗凝治疗(Matsuo 等,1986)。这表明研究类似化合物的抗凝特性及其在临床环境中的应用具有重要意义。

肿瘤学和癌症治疗

已研究与指定分子在结构上相关的化合物在癌症治疗中的潜力。BMS-690514(一种表皮生长因子受体和血管内皮生长因子受体的抑制剂)的代谢和处置已在治疗非小细胞肺癌和转移性乳腺癌的背景下得到研究。研究结果表明广泛的代谢和肿瘤学中的潜在治疗应用(Christopher 等,2010)。这些见解强调了检查类似化合物及其在癌症治疗方案中的抗肿瘤特性和作用的重要性。

心血管健康

对阿利吉肽及其类似物的研究,它们可能与指定化合物具有相似的功能,突出了这些物质在治疗心力衰竭和改善心血管健康方面的潜力。阿利吉肽类似物在人体中的急性给药已显示出引起血管舒张和增加心输出量,这表明了心力衰竭患者的治疗目标(Japp 等,2010)。探索结构或功能相关的化合物可以通过增强对它们对心脏功能和血管健康的影响的理解,进一步促进心血管医学发展。

作用机制

While the specific mechanism of action for this compound is not provided in the retrieved information, it is noted that similar compounds have been found to possess potent acetylcholinesterase (AChE) inhibition activity .

安全和危害

The compound has several hazard statements including H302, H315, H320, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

属性

IUPAC Name

6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBGGGMWJBWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-acetyl-4-piperidinepropionic acid (1.99 g, 9.99 mmol), 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one (1.73 g, 9.99 mmol) and polyphosphoric acid (24 g) was stirred at about 105° C. for 7 hours under nitrogen. Cold water (16 mL) at about 5° C. was slowly added dropwise thereto at −40 to 70° C. and 25% aqueous ammonia was added dropwise thereto at 40 to 50° C. to adjust pH to 8.5. A mixture of toluene-acetonitrile (1:1) (20 mL) was added. The layers were separated, a mixture of toluene-acetonitrile (1:1) (10 mL) was added to the aqueous layer, and the layers were separated. The organic layers were combined, and concentrated to a volume of the solution of ⅕. Diisoporpyl ether (7 mL) was added to the residue to precipitate crystals. The mixture was stirred at about 25° C. for about 1 hour and then at 0 to 5° C. for about 1 hour. Precipitated crystals were separated, washed with diisopropyl ether (3 mL) and dried to obtain 3.47 g (yield 98.6%) of the desired compound as crystals.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
98.6%

Synthesis routes and methods II

Procedure details

A mixture of 2.5 kg of 1-acetyl-4-piperidinepropionic acid, 2.17 kg (1 equivalent) of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one and 26.0 kg of polyphosphoric acid was stirred at about 105° C. for 8 hours under nitrogen and 13 L of cold water at about 5° C. was slowly added dropwise thereto while maintaining about 70° C. Further, 25 L of a mixture of toluene-acetonitrile (1:1) was added at about 55° C. and pH was adjusted to about 8.5 by adding 25% aqueous ammonia solution (about 50 L) while maintaining about 55° C. The layers were separated, 10 L of a mixture of toluene-acetonitrile (1:1) was added to the aqueous layer, and the layers were separated. The organic layers were combined and concentrated to a volume of the solution of about 10 L. To the residue was added 9 L of isopropyl ether at about 20° C. to precipitate crystals. The mixture was stirred at about 20° C. for about 1.5 hours and then at about 5° C. for about 1.5 hours. Precipitated crystals were separated, washed with about 6 L of a mixture of isopropyl ether-ethyl acetate (1:1) cooled to about 5° C., and 10 L of isopropyl ether cooled to about 5° C., and dried to obtain 3.78 kg (yield 85%) of the desired compound as crystals.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
2.17 kg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
26 kg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 L
Type
reactant
Reaction Step Three
Name
Quantity
13 L
Type
solvent
Reaction Step Four
Yield
85%

Synthesis routes and methods III

Procedure details

A mixed solution of 8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (free base, 0.30 g, 0.96 mmol) and acetic anhydride (0.11 ml, 1.16 mmol) in ethyl acetate (25 ml) was heated at 55-60° C. with stirring for 1 hour. The solvent was then distilled off and the residue was purified by silica gel column chromatography (eluent: ethyl acetate-methanol=10:1) to provide the title compound (0.185 g) as colorless powders melting at 160-161° C.
Name
8-[3-(4-piperidinyl)-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。